molecular formula C19H19NO5S B2414096 Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate CAS No. 1448043-77-3

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2414096
CAS No.: 1448043-77-3
M. Wt: 373.42
InChI Key: YGNDCTILDDOKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring. The phenylsulfonyl group is then introduced through a sulfonation reaction, and the benzoate ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrolidine ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Phenylsulfonyl compounds: Similar compounds include those with phenylsulfonyl groups attached to different core structures.

    Benzoate esters: Compounds like methyl benzoate and ethyl benzoate share the benzoate ester functionality.

Uniqueness

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-25-19(22)15-9-7-14(8-10-15)18(21)20-12-11-17(13-20)26(23,24)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNDCTILDDOKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.